molecular formula C7H4BrF3Mg B3133621 (2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF CAS No. 395-47-1

(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF

Cat. No. B3133621
CAS RN: 395-47-1
M. Wt: 249.31 g/mol
InChI Key: AVYSOCADRZXHTI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF, is a reagent used in organic synthesis. It is a Grignard reagent that has been used in a wide range of synthetic applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This reagent is a versatile tool for organic synthesis, as it can be used in a variety of reactions, including nucleophilic substitution, addition, and condensation reactions.

Scientific Research Applications

Preparation of Fluorinated Compounds

"(2-(Trifluoromethyl)phenyl)magnesium bromide" has been employed in the preparation of tri- and difluoromethylsilanes via a magnesium metal-mediated reductive tri- and difluoromethylation process. This method showcases its use in synthesizing fluorinated compounds, which are significant in the development of materials and chemicals with unique properties, such as increased chemical and thermal stability (Prakash, Hu, & Olah, 2003).

Stereoselective Synthesis

The reagent has demonstrated utility in the stereochemical control of the ring opening of tetrahydropyrans, indicating its role in producing stereochemically complex molecules. This application is crucial for the synthesis of chiral molecules, which have implications in pharmaceuticals, agrochemicals, and materials science (Mellor & El-Sagheer, 2000).

Reductive Nucleophilic Trifluoromethylation

It's also used in an unprecedented reductive nucleophilic trifluoromethylation of aldehydes, offering an alternative method for the efficient trifluoromethylation of aldehydes. This process is significant for introducing trifluoromethyl groups into molecules, enhancing their physicochemical properties for potential applications in various fields (Zhao et al., 2010).

Magnesium Hydroxide and Oxide Synthesis

Though indirectly related, studies on magnesium hydroxide (Mg(OH)2) and magnesium oxide (MgO) synthesis and applications provide insight into broader uses of magnesium-based compounds. These compounds have applications ranging from flame retardants to catalysts and adsorbents, showing the wide-ranging impact of magnesium compounds in scientific research and practical applications (Pilarska, Klapiszewski, & Jesionowski, 2017).

Electrochemical Applications

In the field of energy storage, magnesium-based reagents like "(2-(Trifluoromethyl)phenyl)magnesium bromide" have potential applications in developing electrolyte solutions for rechargeable magnesium batteries. These solutions are crucial for achieving high thermal stability, reversible Mg deposition, and enabling the use of high voltage, high-capacity Mg insertion materials (Mizrahi et al., 2008).

properties

IUPAC Name

magnesium;trifluoromethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYSOCADRZXHTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)C(F)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265865
Record name 2-(Trifluoromethyl)phenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF

CAS RN

395-47-1
Record name 2-(Trifluoromethyl)phenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
Reactant of Route 2
(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
Reactant of Route 3
(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
Reactant of Route 4
(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
Reactant of Route 5
(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
Reactant of Route 6
(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.